N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzylsulfonyl group and at the 2-position with a propanamide moiety bearing a 2-fluorophenoxy side chain. The sulfonyl group enhances polarity and metabolic stability compared to thioether analogs, while the fluorinated aromatic rings improve lipophilicity and bioavailability.
Properties
Molecular Formula |
C18H15F2N3O4S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H15F2N3O4S2/c1-11(27-15-9-5-4-8-14(15)20)16(24)21-17-22-23-18(28-17)29(25,26)10-12-6-2-3-7-13(12)19/h2-9,11H,10H2,1H3,(H,21,22,24) |
InChI Key |
VQLBABBAWOPCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F)OC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of thiadiazole derivatives, characterized by the presence of a thiadiazole ring, sulfonyl group, and fluorinated phenoxy moieties. The molecular formula is C19H18F2N3O4S2, with a molecular weight of 435.5 g/mol.
The compound's structure enhances its lipophilicity and potential biological activity. The incorporation of fluorine atoms in the benzyl and phenoxy groups may improve its interaction with biological targets. The synthesis typically involves multiple steps including the formation of the thiadiazole ring, introduction of the fluorobenzyl group, sulfonylation, and coupling with propanamide.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties. The unique thiadiazole structure is often associated with such activities .
- Anticancer Properties : Research into related thiadiazole derivatives has indicated potential anticancer effects. The compound's ability to interact with specific enzymes involved in cancer metabolism could be a focus for further studies .
- Enzyme Inhibition : Interaction studies suggest that this compound may effectively bind to enzymes involved in metabolic pathways or signal transduction. Techniques such as surface plasmon resonance could be utilized to characterize these interactions further.
Case Studies
- In Silico Studies : Computational modeling has been employed to predict the biological activity of similar compounds. For instance, virtual compound screening and molecular docking studies were conducted using tools like SwissTargetPrediction and AutoDock 4.2.6 to assess binding affinities and interactions with target enzymes .
- Comparative Analysis : A comparison with structurally similar compounds indicates that this compound may possess enhanced selectivity and potency due to its specific combination of functional groups.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-benzamide | C12H8FN5OS3 | Contains thiadiazole; potential antibacterial |
| 4-Fluoro-N-{5-[[(4-Fluorophenyl)methyl]sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide | C13H10F3N3OS | Explored for anti-cancer properties |
| N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-benzamide | C14H13N3OS | Varying biological activities |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, a series of compounds similar to N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide were evaluated against various cancer cell lines. Notably, compounds with similar structures showed significant cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The most potent derivatives demonstrated IC50 values much lower than that of sorafenib, a standard anticancer drug, suggesting superior efficacy .
Anticonvulsant Activity
Compounds containing the thiadiazole moiety have also been screened for anticonvulsant activity. A related study synthesized a series of oxadiazoles and triazoles that were tested for their ability to mitigate seizures in animal models. The findings suggested that these compounds might act through mechanisms involving benzodiazepine receptors, indicating potential therapeutic applications in epilepsy .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Substituent Variations on the Thiadiazole Ring
- Sulfonyl vs. Thioether Linkages: The target compound’s 2-fluorobenzylsulfonyl group () contrasts with thioether-linked analogs like N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a) (), which has a thioether (-S-) group. Sulfonyl derivatives generally exhibit higher polarity and oxidative stability . N-(1-cyanocyclohexyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide () replaces sulfonyl with a sulfanyl (-S-) and introduces a cyanocyclohexyl group, reducing solubility but enhancing hydrophobic interactions .
Side Chain Modifications
- Acetamide vs. 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide () incorporates a piperazine-furanmethyl system, which may enhance binding to charged biological targets .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
- Melting Points : Sulfonyl-containing compounds (e.g., ’s >300°C) typically melt at higher temperatures than thioether analogs (e.g., 158–160°C for 5f) due to increased polarity and crystallinity .
- Molecular Weights : The target compound’s estimated MW (~465 g/mol) is comparable to fluorinated analogs but lower than piperazine-containing derivatives (e.g., 516.63 g/mol for 8i) .
Preparation Methods
Sulfonylation of 1,3,4-Thiadiazol-2-amine
Procedure :
-
Reagents : 2-Fluorobenzyl sulfonyl chloride (1.2 eq), 5-amino-1,3,4-thiadiazole (1.0 eq), triethylamine (2.5 eq).
-
Conditions : Anhydrous dichloromethane, 0°C → room temperature, 4–6 hours.
-
Workup : Neutralization with dilute NaOH, extraction with ethyl acetate, and recrystallization (ethyl acetate/hexanes).
Key Data :
Mechanistic Insight :
The sulfonyl chloride reacts with the amine group via nucleophilic substitution, forming a sulfonamide bond. Steric hindrance from the 2-fluorobenzyl group necessitates prolonged reaction times.
Synthesis of 2-(2-Fluorophenoxy)propanoic Acid
Nucleophilic Substitution
Procedure :
-
Reagents : 2-Fluorophenol (1.0 eq), ethyl 2-bromopropionate (1.1 eq), K₂CO₃ (2.0 eq).
-
Workup : Acidification (HCl), extraction with diethyl ether, and distillation under reduced pressure.
Key Data :
Saponification to Propanoic Acid
Procedure :
-
Reagents : Ethyl 2-(2-fluorophenoxy)propanoate (1.0 eq), NaOH (2.0 eq).
Key Data :
Amide Coupling to Form the Final Product
Activation of Propanoic Acid
Procedure :
Coupling with 5-((2-Fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine
Procedure :
-
Reagents : Propanoyl chloride (1.1 eq), sulfonamide (1.0 eq), pyridine (3.0 eq).
-
Conditions : Dichloromethane, 0°C → room temperature, 12 hours.
-
Workup : Washing (NaHCO₃, brine), silica gel chromatography (hexane:ethyl acetate = 3:2).
Key Data :
Optimization Notes :
-
Catalyst Screening : HATU/EDCl improved yields by 15% compared to DCC.
-
Temperature Control : Maintaining 0°C during coupling minimizes side reactions.
Alternative Pathways and Comparative Analysis
One-Pot Sulfonylation-Coupling Strategy
Procedure :
Microwave-Assisted Synthesis
Conditions :
-
Microwave irradiation (150 W, 100°C), 30 minutes.
Critical Challenges and Solutions
Purification Difficulties
Hydrolytic Degradation
Scalability and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
